molecular formula C10H11BrN5O7P B1384131 8-bromo-cGMP CAS No. 31356-94-2

8-bromo-cGMP

Cat. No. B1384131
CAS RN: 31356-94-2
M. Wt: 424.1 g/mol
InChI Key: YUFCOOWNNHGGOD-UMMCILCDSA-N
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Description

8-bromo-cGMP is a membrane-permeable analog of cGMP . It is more resistant to hydrolysis by phosphodiesterases than its parent compound . It preferentially activates cGMP-dependent protein kinase and is 4.3-fold more potent than cGMP in activating PKG1 α . It promotes relaxation of tracheal and vascular smooth muscle tissue in vitro .


Synthesis Analysis

8-bromo-cGMP is a cell-permeable cGMP analog that adds an equatorial exocyclic (Rp) sulfur substitution in the axial position of the cyclophosphate ring of 8-bromo-cGMP .


Molecular Structure Analysis

The molecular structure of 8-bromo-cGMP includes an equatorial exocyclic (Rp) sulfur substitution in the axial position of the cyclophosphate ring .


Chemical Reactions Analysis

8-bromo-cGMP is a membrane-permeable analogue of cGMP that activates protein kinase G (PKG). It is 4.3-fold more potent than cGMP in activating PKG1 α and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro .


Physical And Chemical Properties Analysis

8-bromo-cGMP is a powder with a molecular weight of 446.08 . It is soluble in water at 50 mg/mL . It should be stored at -20°C .

Scientific Research Applications

Regulation of Cardiac Calcium Channels

  • Effect on Cardiac L-type Calcium Channels : Research has shown that 8-bromo-cyclic GMP (8-Br-cGMP) can decrease calcium channel currents in cloned cardiac l-type calcium channels, indicating its role in modulating heart function. The mechanism involves phosphorylation of the α1C subunit at Ser533 through protein kinase G action (Jiang et al., 2000).

Influence on Secretory Processes

  • Role in Nicotine-Induced Secretion from Adrenal Chromaffin Cells : 8-bromo-cGMP has been found to modulate secretion from adrenal chromaffin cells in response to nicotine. It potentiates secretion at low doses of nicotine while inhibiting it at higher doses, demonstrating its regulatory role in secretion processes (O'Sullivan & Burgoyne, 1990).

Modulation of Smooth Muscle Activity

  • Regulatory Effects on Smooth Muscle : Studies indicate that 8-br-cGMP can reverse inhibition of smooth muscle myosin light chain phosphatase activity, suggesting its involvement in smooth muscle regulation and potentially impacting blood vessel dynamics and other smooth muscle functions (Wu et al., 1996).

Neurophysiological Effects

  • Impact on Nociception and Protein Kinase Expression : In the context of nociception, 8-bromo-cGMP exhibits dual effects based on dosage. At low doses, it reduces nociceptive behavior, while at high doses, it can cause hyperalgesia. This highlights its complex role in neurophysiological processes (Tegeder et al., 2002).

Circadian Rhythm Regulation

  • Involvement in Circadian Rhythms : 8-bromo-cGMP has been shown to mimic the effects of light on the circadian pacemaker in certain biological systems, suggesting its potential role in the regulation of circadian rhythms (Eskin et al., 1984).

Cardiovascular Effects

  • Cardiovascular Applications : 8-bromo-cGMP has been found to improve the energy state in hypoxic rat atria, indicating its potential beneficial effects on the heart under stress conditions like hypoxia (Laustiola et al., 1984).

Ovarian Tissue Culture

  • Benefits in Ovarian Tissue Culture : Research indicates that 8-br-cGMP enhances the rate of follicle growth and improves the proportion of viable follicles in human ovarian tissue culture, demonstrating its potential in reproductive biology (Scott et al., 2004).

Safety And Hazards

8-bromo-cGMP should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It should be used with personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFCOOWNNHGGOD-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51116-01-9 (hydrochloride salt)
Record name 8-Bromocyclic GMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50953395
Record name 8-Bromoguanosine 3',5'-cyclic monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-cGMP

CAS RN

31356-94-2, 51116-01-9
Record name 8-Bromo-cGMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31356-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromocyclic GMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromoguanosine 3',5'-cyclic monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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